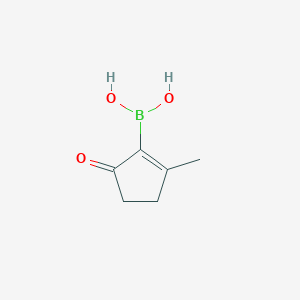
7H-1-Benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Chromen-7-one, also known as coumarin, is a naturally occurring organic compound with the molecular formula C9H6O2. It is a colorless crystalline substance with a sweet odor, reminiscent of vanilla and freshly mown hay. Coumarin is found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7H-Chromen-7-one can be synthesized through several methods. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid yields 7H-Chromen-7-one .
Industrial Production Methods: Industrial production of 7H-Chromen-7-one typically involves the same Pechmann condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7H-Chromen-7-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumaric acid derivatives.
Reduction: Reduction of 7H-Chromen-7-one can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Coumaric acid derivatives.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins, depending on the substituents used.
Aplicaciones Científicas De Investigación
7H-Chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the fragrance industry due to its pleasant odor and in the food industry as a flavoring agent (though its use is regulated due to potential toxicity).
Mecanismo De Acción
The mechanism of action of 7H-Chromen-7-one and its derivatives varies depending on the specific application:
Anticoagulant Activity: Coumarin derivatives inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: Coumarin derivatives can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity: Some coumarin derivatives induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparación Con Compuestos Similares
7H-Chromen-7-one is structurally similar to other coumarins and furocoumarins. Some similar compounds include:
Psoralen: A furocoumarin used in phototherapy for skin disorders.
Imperatorin: A furocoumarin with potential anticancer and anti-inflammatory properties.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness: 7H-Chromen-7-one is unique due to its versatile chemical reactivity and wide range of biological activities. Its derivatives have diverse applications in medicine, agriculture, and industry, making it a valuable compound for research and development.
Propiedades
Número CAS |
239783-62-1 |
|---|---|
Fórmula molecular |
C9H6O2 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
chromen-7-one |
InChI |
InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
Clave InChI |
VJBCBLLQDMITLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=CC(=O)C=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)






![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)




![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)
![1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B11923984.png)
